molecular formula C19H42ClN B091573 Hexadecyltrimethylammonium chloride CAS No. 112-02-7

Hexadecyltrimethylammonium chloride

Cat. No. B091573
CAS RN: 112-02-7
M. Wt: 320 g/mol
InChI Key: WOWHHFRSBJGXCM-UHFFFAOYSA-M
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Description

Hexadecyltrimethylammonium chloride (CTAC) is a cationic surfactant that has been studied for various applications, including its metabolism by bacteria, interactions with other chemicals, and its behavior in different environments. Research has shown that certain strains of Pseudomonas bacteria can utilize CTAC as a carbon and energy source, breaking it down via beta-oxidation . The surfactant's behavior in aqueous solutions, such as the formation of micelles and its interaction with counterions like chloride and bromide, has also been investigated using NMR techniques . Additionally, CTAC's interaction with smectites and its ability to intercalate into these clay minerals have been explored through molecular dynamics simulations .

Synthesis Analysis

An elegant synthesis of hexadecyltrimethylammonium bromide (CTAB), which is closely related to CTAC, has been reported. This synthesis involves a multi-step process starting from hexadecanoic acid and proceeding through its methyl ester, alcohol, and bromide to yield CTAB with high purity and specific activity . This method demonstrates the feasibility of synthesizing related quaternary ammonium compounds with specific labeling, which can be useful for tracing and studying their behavior in various systems.

Molecular Structure Analysis

The molecular structure of CTAC has been analyzed using various NMR techniques. Studies have shown that the counterion specificity and solubilization behavior of CTAC micelles can be quite distinct, with differences in the relaxation of counterions like chloride and bromide in aqueous solutions . The molecular dynamics of CTAC intercalated into smectites have also been investigated, revealing how the surfactant's headgroups and alkyl chains interact with the clay mineral surfaces .

Chemical Reactions Analysis

The chemical reactions involving CTAC have been studied in the context of its metabolism by Pseudomonas strain B1, which can oxidize the alkyl chain of CTAC, leading to the formation of trimethylamine . Additionally, the interaction of CTAC with phenols has been examined, showing that the surfactant can significantly influence the adsorption of these compounds on oxides, with effects on the partitioning between the bulk phase, the surface, and micelles .

Physical and Chemical Properties Analysis

The physical and chemical properties of CTAC have been extensively studied. For instance, the adsorption and solubilization of phenols in the CTAC adsorbed layer on quartz and corundum have been analyzed, revealing synergistic effects and the importance of micelle formation . The rheological properties of CTAC solutions and the effects of various additives on its microstructure evolution have also been investigated, showing how additives like heptanols and sodium salicylate can influence the surfactant's behavior . Furthermore, the cooperative binding of CTAC to proteins such as cytochrome c and the resultant changes in protein conformation have been explored, highlighting the surfactant's interaction with biomolecules .

Scientific Research Applications

  • Bacterial Metabolism : A study by Van Ginkel, Van Dijk, and Kroon (1992) found that a strain of Pseudomonas bacteria could utilize hexadecyltrimethylammonium chloride as a carbon and energy source, highlighting its role in biodegradation processes (Van Ginkel, Van Dijk, & Kroon, 1992).

  • Photophysical Properties : Lazăr et al. (2016) investigated the interaction between DNA–CTMA (hexadecyltrimethylammonium chloride) and praseodymium, focusing on the photophysical properties for applications like bioactive probes (Lazăr et al., 2016).

  • Rheological and Fluorescence Studies : Dar et al. (2010) explored the interaction between hexadecyltrimethylammonium bromide and methylcellulose, providing insights into the physicochemical properties of polymer-surfactant mixed systems (Dar et al., 2010).

  • Chromatography Applications : Mullins and Kirkbright (1984) demonstrated the use of hexadecyltrimethylammonium chloride in high-performance liquid chromatography for the separation of inorganic anions (Mullins & Kirkbright, 1984).

  • Demulsification in Oil Emulsions : Biniaz, Farsi, and Rahimpour (2016) evaluated the performance of hexadecyltrimethylammonium bromide as a demulsifier agent in crude oil emulsions (Biniaz, Farsi, & Rahimpour, 2016).

  • Cationic Detergent Synthesis : Gurudutt, Srinivas, and Srinivas (1993) synthesized hexadecyltrimethylammonium bromide, highlighting its wide range of applications as a cationic detergent (Gurudutt, Srinivas, & Srinivas, 1993).

  • Phototherapy for Jaundice : Eichinger, Falk, and Sobczak (1983) used hexadecyltrimethylammonium bromide in a model system for rapid excretion of bilirubin during phototherapy of jaundice (Eichinger, Falk, & Sobczak, 1983).

  • Modification of Gold Nanorods : Takahashi et al. (2006) discussed the extraction of hexadecyltrimethylammonium bromide from gold nanorods, leading to low cytotoxicity and potential for practical applications (Takahashi et al., 2006).

  • Liquid Membrane Studies : Sheiham and Pinfold (1972) compared the removal of hexadecyltrimethylammonium chloride from solutions by solvent sublation and equilibrium distribution (Sheiham & Pinfold, 1972).

  • Sorption Kinetics : Li (1999) studied the sorption kinetics of hexadecyltrimethylammonium chloride on clinoptilolite, providing insights into its function in cation-exchange processes (Li, 1999).

  • Groundwater Contamination Remediation : Burris and Antworth (1992) examined the sorption of hexadecyltrimethylammonium chloride on aquifer material, demonstrating its potential in the remediation of groundwater contamination sites (Burris & Antworth, 1992).

  • Surface Chemistry : Schieder et al. (1994) investigated the adsorption of phenols on oxides influenced by hexadecyltrimethylammonium chloride, shedding light on its role in surface chemistry (Schieder et al., 1994).

Safety And Hazards

Hexadecyltrimethylammonium chloride is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

hexadecyl(trimethyl)azanium;chloride
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InChI

InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1
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InChI Key

WOWHHFRSBJGXCM-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]
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Molecular Formula

C19H42N.Cl, C19H42ClN
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Related CAS

6899-10-1 (Parent)
Record name Trimethylhexadecylammonium chloride
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DSSTOX Substance ID

DTXSID6026901
Record name Hexadecyl trimethyl ammonium chloride
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Molecular Weight

320.0 g/mol
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Physical Description

Hexadecyltrimethylammonium chloride appears as colorless to pale yellow liquid with an odor of rubbing alcohol. Floats or sinks in water. (USCG, 1999), Liquid, Solution: Clear to pale yellow liquid; [HSDB] White powder; [MSDSonline]
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Record name 1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1)
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Boiling Point

180 °F at 760 mmHg (isopropyl alcohol) (USCG, 1999)
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Flash Point

69 °F (USCG, 1999)
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Solubility

Water solubility: 440 mg/l at 30 °C
Record name TRIMETHYLHEXADECYLAMMONIUM CHLORIDE
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Density

0.9 at 77 °F (approx.) (USCG, 1999) - Less dense than water; will float
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Product Name

Hexadecyltrimethylammonium chloride

CAS RN

112-02-7, 68002-63-1
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hexadecyltrimethylammonium chloride
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Citations

For This Compound
4,260
Citations
SB Johnson, CJ Drummond, PJ Scales… - Colloids and Surfaces A …, 1995 - Elsevier
… Here we report a similar investigation of the effect of KC1 on hexadecyltrimethylammonium chloride (CTAC) surfaces in aqueous solutions. In combination with the CTAB study, this …
Number of citations: 33 www.sciencedirect.com
CG Van Ginkel, JB Van Dijk… - Applied and …, 1992 - Am Soc Microbiol
… ) and possible intermediates of hexadecyltrimethylammonium chloride breakdown such as … hexadecyltrimethylammonium chloride. The initial hexadecyltrimethylammonium chloride …
Number of citations: 91 journals.asm.org
J Boecker, M Schlenkrich, P Bopp… - The Journal of Physical …, 1992 - ACS Publications
Two systems, representing monolayers of n-hexadecyltrimethylammonium chloride at the air-water interface, but with different periodic units, are investigated by equilibrium molecular …
Number of citations: 134 pubs.acs.org
G Hayase, K Kanamori, K Nakanishi - Microporous and mesoporous …, 2012 - Elsevier
… , CH 3 SiO 1.5 ) aerogels have been systematically examined with varied starting compositions using a sol–gel system containing surfactant n-hexadecyltrimethylammonium chloride (…
Number of citations: 57 www.sciencedirect.com
N Ladjal, B Zidelkheir, S Terchi - Journal of Thermal Analysis and …, 2018 - Springer
Various alkyl-amines (ammoniums) salts were reacted with fractionated sodic montmorillonite (FNa-MMT) to prepare the organomontmorillonites. The interlayer d-spacing obtained by X…
Number of citations: 17 link.springer.com
DJVA dos Santos, JANF Gomes - The Journal of Physical …, 2004 - ACS Publications
We report a study on the effects of the amount of oil (100, 300, and 1372 1,2-dichloroethane molecules) spread on a hexadecyltrimethylammonium (CTA) chloride monolayer adsorbed …
Number of citations: 2 pubs.acs.org
MJ Blandamer, B Briggs, HR Brown… - Journal of the …, 1992 - pubs.rsc.org
… The isobaric heat capacity of n-hexadecyltrimethylammonium chloride (CTAC) in aqueous … to include solutions containing n-hexadecyltrimethylammonium chloride (CTAC). We also …
Number of citations: 7 pubs.rsc.org
I Sheiham, TA Pinfold - Separation Science, 1972 - Taylor & Francis
The extent to which hexadecyltrimethylammonium chloride is removed from 10 −5 M solutions by solvent sublation into 2-octanol is compared to the extraction achieved by equilibrium …
Number of citations: 27 www.tandfonline.com
D Arabadzhieva, P Tchoukov, B Soklev… - Colloids and Surfaces A …, 2014 - Elsevier
… In the present study aqueous solutions of the cationic surfactant hexadecyltrimethylammonium chloride (cetyltrimethylammonium chloride, CTAC) are investigated. The ionic nature of …
Number of citations: 11 www.sciencedirect.com
H Sun, W Yin, B Yang, K Chen, Q Sheng - Minerals Engineering, 2021 - Elsevier
… The flotation performances of magnesite and quartz were investigated in this work using N-hexadecyltrimethylammonium chloride (HTAC) as a collector. Micro-flotation tests were …
Number of citations: 17 www.sciencedirect.com

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